molecular formula C11H12O4 B13880221 4-(2-Ethoxy-2-oxoethyl)benzoic acid

4-(2-Ethoxy-2-oxoethyl)benzoic acid

Cat. No.: B13880221
M. Wt: 208.21 g/mol
InChI Key: YBIFNYIHKMDQFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Ethoxy-2-oxoethyl)benzoic acid is an organic compound with the molecular formula C11H12O4 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-ethoxy-2-oxoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxy-2-oxoethyl)benzoic acid typically involves the esterification of benzoic acid derivatives with ethyl oxalyl chloride, followed by hydrolysis. The reaction conditions often require a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxy-2-oxoethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Ethoxy-2-oxoethyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxy-2-oxoethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and oxoethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pathways involved may include metabolic processes where the compound is converted to active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: The parent compound, which lacks the ethoxy-oxoethyl substitution.

    2-Ethoxybenzoic acid: A similar compound with an ethoxy group directly attached to the benzene ring.

    4-(2-Hydroxy-2-oxoethyl)benzoic acid: A derivative with a hydroxy group instead of an ethoxy group.

Uniqueness

4-(2-Ethoxy-2-oxoethyl)benzoic acid is unique due to the presence of both ethoxy and oxoethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

4-(2-ethoxy-2-oxoethyl)benzoic acid

InChI

InChI=1S/C11H12O4/c1-2-15-10(12)7-8-3-5-9(6-4-8)11(13)14/h3-6H,2,7H2,1H3,(H,13,14)

InChI Key

YBIFNYIHKMDQFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.